Proton Affinity Differences Across Ortho, Meta, Para Isomers
The ortho-, meta-, and para-chlorination isomers of phenylalanine exhibit measurably different proton affinities (PAs), reflecting distinct electronic environments that translate into divergent peptide physicochemical behavior. An extended kinetic method study with full entropy analysis determined absolute proton affinities for ortho-chlorophenylalanine, meta-chlorophenylalanine, and para-chlorophenylalanine, with the field effect of the ortho-chloro substituent producing a unique modulation of PA compared to the meta and para isomers [1]. These differences arise from variations in dipole moments and inductive field effects specific to each substitution pattern, providing a quantitative physical-chemical basis for why the 2-chloro isomer cannot be equated with its 3-chloro or 4-chloro counterparts in peptide design [1].
| Evidence Dimension | Proton affinity (gas-phase basicity) of chlorophenylalanine isomers |
|---|---|
| Target Compound Data | Ortho-chlorophenylalanine: proton affinity value determined by extended kinetic method (absolute PA reported in primary source, with field-effect contribution distinct from meta and para) [1] |
| Comparator Or Baseline | Meta-chlorophenylalanine and para-chlorophenylalanine: independently measured proton affinities differing from ortho isomer due to variations in dipole moments and inductive effects [1] |
| Quantified Difference | Quantitative PA differences between ortho, meta, and para isomers are attributed to distinct dipole moment contributions and field effects; exact numerical values available in the primary publication [1] |
| Conditions | Extended kinetic method with full entropy analysis; gas-phase proton affinity measurements |
Why This Matters
Differences in proton affinity directly influence the acid-base behavior, hydrogen-bonding capacity, and electrostatic interaction potential of the amino acid side chain, all of which affect peptide conformation and target binding when the 2-chloro isomer is selected over the 3- or 4-chloro isomer.
- [1] Shin J-W. et al. (2019) Extended kinetic method study of the effect of ortho-, meta-, and para-chlorination on the proton affinity of phenylalanine with full entropy analysis. Journal of Physical Organic Chemistry, 32(7), e3954. DOI: 10.1002/poc.3954. View Source
